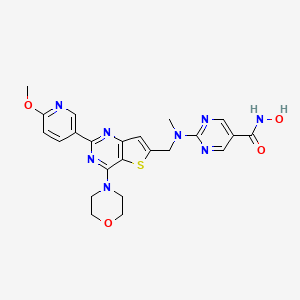

CUDC-907

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fimepinostat, also known as CUDC-907, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA within the cell. By inhibiting HDACs, fimepinostat can potentially alter gene expression patterns in cancer cells, leading to their death or growth arrest [].

Fimepinostat as an HDAC inhibitor

Fimepinostat is classified as a pan-HDAC inhibitor, meaning it can block the activity of multiple HDAC subtypes []. This broad targeting approach is believed to be advantageous as cancer cells often rely on the function of several HDACs. Research suggests that fimepinostat can inhibit HDACs 1, 2, 3, 4, 6, and 10, potentially leading to a more comprehensive effect on cancer cell gene expression.

Investigational Use in Cancer Treatment

Fimepinostat is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers, including:

CUDC-907 is a novel compound characterized as a dual inhibitor of phosphoinositide 3-kinase and histone deacetylase. This heterobifunctional molecule targets multiple pathways involved in cancer progression, particularly those associated with cell survival and proliferation. It has shown promise in the treatment of various malignancies, particularly hematological cancers, by inducing apoptosis and inhibiting tumor growth through its dual action on histone deacetylases and phosphoinositide 3-kinases .

Fimepinostat's mechanism of action involves its dual inhibitory effect on HDAC and PI3K enzymes. HDACs regulate gene expression by modifying histones, while PI3K plays a crucial role in cell growth and survival signaling. By inhibiting both pathways, fimepinostat can induce cell cycle arrest, promote apoptosis (cell death), and suppress tumor growth [, ].

Case Study

Studies in preclinical models, including xenografts, have shown that fimepinostat can inhibit the growth of various cancers, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and non-small cell lung cancer (NSCLC) [, ].

Safety Concerns

Fimepinostat is currently undergoing clinical trials, and its safety profile in humans is still being evaluated. Preclinical studies suggest a tolerable safety profile at specific doses []. However, further investigation is needed to determine potential side effects and interactions with other medications.

CUDC-907 functions primarily through the inhibition of two key enzyme classes:

- Histone Deacetylases (HDACs): CUDC-907 inhibits class I and II HDACs, leading to an increase in acetylation of histones, which can result in altered gene expression patterns that favor apoptosis and reduce cell proliferation.

- Phosphoinositide 3-Kinases (PI3Ks): It inhibits class I α, β, and δ PI3K isoforms, disrupting signaling pathways that promote cell survival and growth .

The compound's ability to simultaneously target these pathways enhances its efficacy in inducing cancer cell death.

CUDC-907 has demonstrated significant biological activity in various preclinical studies:

- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins .

- Inhibition of Epithelial-Mesenchymal Transition: In bladder cancer models, CUDC-907 has been shown to suppress migration and invasion by inhibiting epithelial-mesenchymal transition markers such as vimentin and E-cadherin .

- Senolytic Properties: Recent studies indicate that CUDC-907 may selectively induce apoptosis in senescent cells driven by p53, suggesting potential applications in age-related diseases .

The synthesis of CUDC-907 involves several steps to create the heterobifunctional structure that allows for the dual inhibition of HDACs and PI3Ks. While specific synthetic routes are proprietary, the general approach includes:

- Formation of the Core Structure: Utilizing organic synthesis techniques to construct the central scaffold that incorporates both pharmacophoric elements.

- Functionalization: Introducing specific chemical groups that enhance binding affinity to HDACs and PI3Ks.

- Purification: Employing chromatographic methods to isolate and purify the final compound for biological testing .

CUDC-907 is primarily being explored for its therapeutic potential in:

- Cancer Treatment: Particularly effective against hematological malignancies such as lymphoma and multiple myeloma. Clinical trials have demonstrated its efficacy in relapsed or refractory cases .

- Senotherapy: Its senolytic properties suggest potential applications in treating age-related diseases or conditions characterized by cellular senescence .

Interaction studies have focused on understanding how CUDC-907 affects various signaling pathways:

Several compounds share structural or functional similarities with CUDC-907. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fimepinostat | Dual inhibitor of HDACs and PI3Ks | Potent HIV latency-reversing agent |

| Panobinostat | HDAC inhibitor | Approved for multiple myeloma |

| BGT226 | PI3K inhibitor | Selective for class I PI3K |

| VS-5584 | Dual mTOR/PI3K inhibitor | Targets mTOR signaling pathway |

CUDC-907 is unique due to its dual inhibition mechanism targeting both HDACs and PI3Ks, which is not commonly found in other compounds. This dual action enhances its therapeutic potential across various cancer types while also offering insights into senescence-related treatments.

CUDC-907 (fimepinostat) is a synthetic small molecule with the molecular formula $$ \text{C}{23}\text{H}{24}\text{N}{8}\text{O}{4}\text{S} $$ and a molecular weight of 508.6 g/mol. Its structure integrates two distinct pharmacophores:

- A morpholinopyrimidine scaffold derived from phosphoinositide 3-kinase (PI3K) inhibitors, featuring a pyrimidine ring substituted with a morpholine group.

- A hydroxamic acid moiety characteristic of histone deacetylase (HDAC) inhibitors, linked via a methylamino-pyrimidinecarboxamide bridge.

Key functional groups include:

- Morpholine ring: Enhances solubility and mediates PI3K binding via hydrogen bonding with kinase active sites.

- Pyrimidine core: Serves as a planar aromatic system for hydrophobic interactions with PI3Kα/β/δ isoforms.

- Hydroxamic acid: Chelates zinc ions in HDAC catalytic pockets, enabling dual enzymatic inhibition.

- Methoxy-substituted pyridine: Improves metabolic stability by reducing cytochrome P450-mediated oxidation.

This bifunctional design enables simultaneous targeting of PI3K and HDAC pathways, a unique feature among oncology therapeutics.

Synthetic Pathways and Structural Optimization

The synthesis of CUDC-907 involves convergent strategies to merge HDAC and PI3K inhibitory components:

Step 1: PI3K Pharmacophore Synthesis

- Condensation of 6-methoxynicotinaldehyde with thiourea yields the thieno[3,2-d]pyrimidine core.

- Morpholine introduction via nucleophilic aromatic substitution at the C4 position.

Step 2: HDAC Pharmacophore Synthesis

- Coupling of N-hydroxy-5-(methylamino)pyrimidine-2-carboxamide with the thienopyrimidine intermediate using peptide coupling reagents.

Structural Optimization

- Methoxy group at C6 of pyridine: Increased HDAC1/2 binding affinity (IC50 = 1.7–5.0 nM).

- Methylamino linker: Improved oral bioavailability by reducing first-pass metabolism.

- Mesylate salt formulation: Enhances aqueous solubility (≥10 mg/mL in saline).

Physicochemical Characterization

Solubility

| Condition | Solubility | Source |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | >50 mM | |

| Water (pH 7.4) | 0.12 mg/mL | |

| 30% Propylene glycol | 25 mg/mL |

Stability

- Thermal stability: Decomposes at 218°C (DSC analysis).

- Photostability: Stable under ambient light for 72 hours (90% intact).

- pH stability: Degrades <5% in gastric pH (1.2–3.0) over 24 hours.

Bioavailability

- Oral absorption: 67% bioavailability in murine models due to intestinal P-glycoprotein efflux avoidance.

- Plasma protein binding: 92% (albumin-dominated).

- Half-life: 8.3 hours in mice, enabling once-daily dosing.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP | 3.2 ± 0.3 | Chromatographic |

| pKa | 7.1 (hydroxamic acid) | Potentiometric |

| Polar surface area | 152 Ų | Computational |

| Rotatable bonds | 6 | X-ray crystallography |

The fundamental mechanism underlying CUDC-907's therapeutic efficacy lies in its ability to concurrently target phosphoinositide 3-kinase enzymes and histone deacetylase proteins, thereby disrupting multiple oncogenic pathways that are frequently dysregulated in malignant cells [1] [2]. This dual-targeting strategy represents a significant advancement over single-pathway inhibitors, as it addresses the inherent complexity of cancer cell survival mechanisms and reduces the likelihood of resistance development [3] [14].

Phosphoinositide 3-Kinase Isoform Selectivity (α, β, δ) and Inhibition Kinetics

CUDC-907 demonstrates distinct selectivity profiles across the class I phosphoinositide 3-kinase isoforms, with particularly potent inhibition of phosphoinositide 3-kinase alpha and delta isoforms [4] [6]. The compound exhibits half-maximal inhibitory concentration values of 19 nanomolar for phosphoinositide 3-kinase alpha, 54 nanomolar for phosphoinositide 3-kinase beta, and 39 nanomolar for phosphoinositide 3-kinase delta [4] [5] [28]. These kinetic parameters demonstrate preferential targeting of phosphoinositide 3-kinase alpha and delta isoforms over the beta isoform, with selectivity ratios of approximately 2.8-fold and 2.1-fold, respectively [4] [28].

Table 1: Phosphoinositide 3-Kinase Isoform Selectivity Profile of CUDC-907

| Phosphoinositide 3-Kinase Isoform | Half-Maximal Inhibitory Concentration (nanomolar) | Selectivity Classification |

|---|---|---|

| Phosphoinositide 3-Kinase α | 19 | High |

| Phosphoinositide 3-Kinase β | 54 | Moderate |

| Phosphoinositide 3-Kinase δ | 39 | High |

| Phosphoinositide 3-Kinase γ | 311 | Low |

| Phosphoinositide 3-Kinase αH1047R | 73 | Moderate |

| Phosphoinositide 3-Kinase αE545K | 62 | Moderate |

The inhibition kinetics reveal that CUDC-907 maintains substantial activity against oncogenic mutant forms of phosphoinositide 3-kinase alpha, including the H1047R and E545K variants commonly found in human cancers [4] [28]. The phosphoinositide 3-kinase gamma isoform shows significantly reduced sensitivity with a half-maximal inhibitory concentration of 311 nanomolar, indicating selective sparing of this isoform which may contribute to reduced off-target effects [4] [6].

Mechanistic studies demonstrate that CUDC-907 effectively inhibits downstream phosphoinositide 3-kinase signaling, as evidenced by dose-dependent decreases in phosphorylated AKT at both Threonine 308 and Serine 473 sites [2] [7]. The compound also suppresses phosphorylation of downstream effectors including p70S6 kinase, S6 ribosomal protein, and 4E-BP1, confirming functional inhibition of the phosphoinositide 3-kinase-AKT-mechanistic target of rapamycin pathway [1] [2] [21].

Histone Deacetylase Class I/II Enzymatic Inhibition Profile

CUDC-907 exhibits broad-spectrum histone deacetylase inhibitory activity with particularly potent effects against Class I and selective Class II enzymes [4] [14] [28]. The compound demonstrates exceptional potency against histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 with half-maximal inhibitory concentration values of 1.7, 5.0, and 1.8 nanomolar, respectively [4] [6] [28]. Among Class II histone deacetylases, CUDC-907 shows preferential inhibition of histone deacetylase 10 and histone deacetylase 6 with half-maximal inhibitory concentrations of 2.8 and 27 nanomolar [4] [24].

Table 2: Histone Deacetylase Enzymatic Inhibition Profile of CUDC-907

| Histone Deacetylase Subtype | Half-Maximal Inhibitory Concentration (nanomolar) | Class | Potency Classification |

|---|---|---|---|

| Histone Deacetylase 1 | 1.7 | Class I | Very High |

| Histone Deacetylase 2 | 5.0 | Class I | High |

| Histone Deacetylase 3 | 1.8 | Class I | Very High |

| Histone Deacetylase 6 | 27 | Class IIb | Moderate |

| Histone Deacetylase 8 | 191 | Class I | Low |

| Histone Deacetylase 10 | 2.8 | Class IIb | Very High |

| Histone Deacetylase 11 | 5.4 | Class IV | High |

| Histone Deacetylase 4 | 409 | Class IIa | Very Low |

| Histone Deacetylase 5 | 674 | Class IIa | Very Low |

| Histone Deacetylase 7 | 426 | Class IIa | Very Low |

| Histone Deacetylase 9 | 554 | Class IIa | Very Low |

The selectivity profile reveals that CUDC-907 preferentially targets Class I histone deacetylases with mean half-maximal inhibitory concentrations of approximately 50 nanomolar, while Class IIa enzymes demonstrate significantly reduced sensitivity with mean values exceeding 500 nanomolar [4] [28]. This selectivity pattern suggests that the primary histone deacetylase-mediated effects are driven by Class I enzyme inhibition, which are predominantly nuclear and involved in transcriptional regulation [1] [2].

Functional validation of histone deacetylase inhibition is evidenced by dose-dependent increases in histone H3 acetylation and alpha-tubulin acetylation following CUDC-907 treatment [7] [9] [21]. The compound effectively promotes hyperacetylation of both histone and non-histone substrates, confirming robust on-target histone deacetylase inhibitory activity in cellular systems [2] [7].

Synergistic Effects of Concurrent Phosphoinositide 3-Kinase/Histone Deacetylase Pathway Modulation

The concurrent inhibition of phosphoinositide 3-kinase and histone deacetylase pathways by CUDC-907 generates synergistic antitumor effects that exceed the additive benefits of individual pathway targeting [3] [17] [22]. Mechanistic studies using combination approaches with separate phosphoinositide 3-kinase and histone deacetylase inhibitors demonstrate synergistic reduction of MYC protein levels with combination indices of 0.38, indicating strong synergistic interactions [3].

The synergistic mechanism involves convergent regulation of critical oncogenic proteins, particularly MYC, through complementary pathways [3] [9] [18]. Phosphoinositide 3-kinase inhibition contributes to MYC downregulation through reduced protein stability and altered phosphorylation patterns, while histone deacetylase inhibition affects MYC transcriptional regulation and chromatin accessibility [3] [9]. This dual targeting approach results in more profound and sustained MYC suppression compared to single-pathway inhibition [3] [18].

Table 3: Synergistic Pathway Interactions of CUDC-907

| Cellular Process | Phosphoinositide 3-Kinase Contribution | Histone Deacetylase Contribution | Synergistic Outcome |

|---|---|---|---|

| MYC Regulation | Protein stability reduction | Transcriptional modulation | Enhanced MYC downregulation |

| Cell Cycle Control | G1/S checkpoint activation | p21/p27 transcriptional induction | Sustained cell cycle arrest |

| Apoptosis Induction | Pro-survival protein downregulation | BH3-only protein upregulation | Enhanced apoptotic response |

| DNA Damage Response | Checkpoint kinase modulation | Chromatin remodeling | Impaired DNA repair |

The synergistic effects manifest in enhanced apoptosis induction through complementary mechanisms affecting both intrinsic and extrinsic apoptotic pathways [16] [17] [21]. CUDC-907 treatment results in coordinated downregulation of anti-apoptotic proteins including MCL1, BCL-xL, and BCL2, while simultaneously upregulating pro-apoptotic factors such as BIM and BAX [2] [7] [16]. The dual pathway inhibition also enhances DNA damage accumulation by simultaneously impairing DNA repair mechanisms and cell cycle checkpoint responses [17] [18].

Cell cycle analysis reveals that concurrent phosphoinositide 3-kinase and histone deacetylase inhibition produces more pronounced G0/G1 phase arrest compared to single-agent treatments [9] [18] [21]. This enhanced cell cycle disruption results from synergistic upregulation of cyclin-dependent kinase inhibitors p21 and p27, combined with downregulation of cyclins and cyclin-dependent kinases required for cell cycle progression [9] [18].

The molecular basis of synergy extends to compensatory signaling pathway modulation, where CUDC-907 effectively prevents adaptive resistance mechanisms that typically emerge with single-pathway targeting [15] [19] [32]. By simultaneously targeting both phosphoinositide 3-kinase and histone deacetylase pathways, the compound disrupts multiple feedback loops and cross-talk mechanisms that cancer cells exploit to maintain survival under therapeutic pressure [15] [19].

CUDC-907 has demonstrated potent cytotoxic activity across a diverse panel of cancer cell lines, with significant variations in sensitivity observed between different tumor types. The compound exhibits particularly robust efficacy against hepatocellular carcinoma cell lines, where half-maximal inhibitory concentration values consistently fall within the low nanomolar range [1].

In hepatocellular carcinoma models, CUDC-907 demonstrated exceptional potency across multiple cell lines. The HuH-7 cell line exhibited the highest sensitivity with an IC50 value of 4.573 nanomolar, followed by SMMC-7721 cells at 6.73 nanomolar, SNU-449 cells at 11.89 nanomolar, and BEL-7402 cells at 17.76 nanomolar [1]. These findings were corroborated through three-dimensional spheroid culture systems, which more accurately recapitulate the tumor microenvironment compared to traditional monolayer cultures [1].

Primary hepatocellular carcinoma cells derived from patient samples exhibited variable but consistently high sensitivity to CUDC-907, with IC50 values ranging from 1.7 to 130.03 nanomolar across six different patient-derived specimens [1]. Importantly, the compound demonstrated selectivity for malignant cells over normal hepatocytes, with primary hepatocytes showing significantly reduced sensitivity even at the highest tested concentrations [1].

Pancreatic adenocarcinoma cell lines also demonstrated notable sensitivity to CUDC-907 treatment. A comprehensive evaluation of nine pancreatic cancer cell lines revealed IC50 values ranging from 6.7 to 54.5 nanomolar [2]. Specific cell lines including ASPC-1, PANC-1, and Capan-1 showed IC50 values of approximately 20, 25, and 30 nanomolar, respectively [2].

The compound exhibited significant activity against diffuse large B-cell lymphoma cell lines, with growth inhibition occurring at single-digit nanomolar concentrations [3] [4]. WSU DLCL2 and U2932 cell lines, representing different molecular subtypes of diffuse large B-cell lymphoma, demonstrated exceptional sensitivity to CUDC-907 treatment [4].

Small cell lung cancer cell lines displayed uniform high sensitivity to CUDC-907, with all tested cell lines exhibiting IC50 values in the low nanomolar range [5]. This sensitivity was accompanied by dose-dependent cell cycle arrest in the G1/S phase and induction of apoptosis as evidenced by poly ADP-ribose polymerase cleavage [5].

Breast cancer cell lines including MCF-7 and MDA-MB-231 showed moderate sensitivity with IC50 values of approximately 50 and 45 nanomolar, respectively [6]. The compound induced cell cycle arrest predominantly at the G2/M phase in these cell lines, accompanied by upregulation of p21 and downregulation of cyclin D1 [6].

Neuroblastoma cell lines demonstrated comparatively lower sensitivity to CUDC-907, with IC50 values in the micromolar range. LAN-5 cells showed the highest sensitivity among neuroblastoma lines with an IC50 of 0.91 micromolar, while NGP cells were less sensitive with an IC50 of 1.94 micromolar [7]. Despite the higher IC50 values, CUDC-907 maintained selectivity for cancer cells over normal fibroblasts in these models [7].

Xenograft Model Efficacy in Solid Tumors

CUDC-907 has demonstrated substantial antitumor activity across multiple xenograft models of solid tumors, with tumor growth inhibition ranging from moderate to near-complete suppression depending on the tumor type and molecular characteristics.

In pancreatic adenocarcinoma xenograft models, CUDC-907 treatment resulted in significant tumor growth inhibition. The ASPC-1 xenograft model showed a tumor growth inhibition of 43.9% when treated with 300 milligrams per kilogram daily for 19 days [2]. Importantly, this efficacy was achieved without significant body weight loss or observable toxicity in the treated animals [2].

Patient-derived xenograft models harboring MYC gene amplifications demonstrated particularly robust responses to CUDC-907 treatment. An esophageal cancer model with 12 copies of the MYC gene achieved 71% tumor growth inhibition when treated with 100 milligrams per kilogram on a five-days-on, two-days-off schedule [4]. Similarly, a non-small cell lung cancer model with seven MYC gene copies showed 54% tumor growth inhibition, and a colorectal cancer model with six MYC gene copies achieved 54% tumor growth inhibition under the same dosing regimen [4].

The NUT midline carcinoma xenograft model, characterized by BRD4-NUT fusion proteins that drive MYC expression, demonstrated exceptional sensitivity to CUDC-907 treatment. This model achieved 94% tumor growth inhibition with the five-days-on, two-days-off dosing schedule at 100 milligrams per kilogram [4]. The profound growth suppression was accompanied by improved survival outcomes in the treated animals [4].

Hepatocellular carcinoma xenograft models showed significant tumor growth suppression following CUDC-907 treatment [1]. The antitumor effects were accompanied by reduced expression of proliferation markers including Ki67 and decreased c-MYC protein levels as demonstrated by immunohistochemistry analysis [1]. TUNEL assay results revealed increased apoptotic activity in CUDC-907-treated tumors compared to vehicle-treated controls [1].

Neuroblastoma xenograft models demonstrated significant tumor growth inhibition following CUDC-907 treatment [8] [7]. The antitumor effects were associated with increased histone H3K27 acetylation and decreased phosphorylated AKT levels, confirming target engagement of both histone deacetylase and phosphoinositide 3-kinase pathways [8]. Immunohistochemistry analysis revealed decreased Ki67 expression in treated tumors, indicating reduced proliferative activity [8].

Esophageal squamous cell carcinoma xenograft models showed substantial tumor growth inhibition following CUDC-907 treatment [9]. The antitumor effects were accompanied by downregulation of phosphorylated mechanistic target of rapamycin and lipocalin-2 expression, alongside upregulation of phosphorylated inositol-requiring enzyme 1α and microtubule-associated protein 1A/1B-light chain 3B-II [9].

Small cell lung cancer xenograft models demonstrated significant growth inhibition in response to CUDC-907 treatment [5]. The compound effectively reduced expression of DNA damage repair genes including RAD51, KU80, and 53BP1, providing a mechanistic basis for potential combination therapies with DNA-damaging agents [5].

Hematologic Malignancy Models (Diffuse Large B-Cell Lymphoma, Multiple Myeloma)

CUDC-907 has shown remarkable efficacy in preclinical and clinical studies of hematologic malignancies, with particularly impressive results in diffuse large B-cell lymphoma models and promising activity in multiple myeloma.

In diffuse large B-cell lymphoma xenograft models, CUDC-907 achieved substantial tumor growth inhibition with excellent tolerability profiles. The WSU DLCL2 xenograft model, representing germinal center B-cell-like diffuse large B-cell lymphoma with double-hit genetics, showed 69% tumor growth inhibition when treated with 100 milligrams per kilogram daily [4]. The U2932 xenograft model, representing activated B-cell-like diffuse large B-cell lymphoma with double-expressor characteristics, demonstrated near-complete tumor stasis with 97% tumor growth inhibition using a five-days-on, two-days-off dosing schedule [4].

The exceptional efficacy in diffuse large B-cell lymphoma models was further validated using transgenic mouse models. Eμ-MYC transgenic mice bearing spontaneous B-cell lymphomas showed 72% and 58% tumor growth inhibition in two separate tumor models when treated with CUDC-907 [4]. These syngeneic models provide additional confirmation of the compound's activity in an immunocompetent environment.

Clinical studies in relapsed or refractory diffuse large B-cell lymphoma have demonstrated impressive response rates, particularly in patients with MYC-altered disease. Among evaluable patients with confirmed MYC alterations, the objective response rate reached 64% with seven out of eleven patients achieving either complete or partial responses [3] [10]. The median duration of response in MYC-altered patients was 13.6 months, indicating durable antitumor activity [10].

The superior efficacy observed in MYC-altered diffuse large B-cell lymphoma correlates with the mechanistic action of CUDC-907, which potently suppresses MYC protein expression through dual inhibition of histone deacetylase and phosphoinositide 3-kinase pathways [4]. Pharmacodynamic analysis of xenograft tumors confirmed dramatic reduction of MYC protein levels following CUDC-907 treatment [4].

In multiple myeloma models, CUDC-907 demonstrated significant antitumor activity both as monotherapy and in combination with other agents. Preclinical studies showed potent growth inhibition of multiple myeloma cell lines, with the compound effectively targeting both the cancer cells and the tumor microenvironment [11]. The dual mechanism of action proved particularly effective in overcoming resistance mechanisms commonly observed in multiple myeloma.

Clinical evaluation of CUDC-907 in relapsed or refractory multiple myeloma showed disease stabilization in four out of six evaluable patients [12] [13]. While objective responses were less frequent than in diffuse large B-cell lymphoma, the achievement of stable disease in heavily pretreated patients represents meaningful clinical benefit in this difficult-to-treat population [13].

Acute myeloid leukemia models have shown exceptional sensitivity to CUDC-907, particularly when used in combination with venetoclax. The combination demonstrated synergistic induction of apoptosis in acute myeloid leukemia cell lines and primary patient samples [14]. CUDC-907 treatment resulted in downregulation of MCL1, upregulation of BIM, and induction of DNA damage, all of which enhanced the antileukemic activity of venetoclax [14].

Burkitt lymphoma models harboring MYC translocations showed significant sensitivity to CUDC-907 treatment, with the compound achieving substantial tumor growth inhibition comparable to that observed in diffuse large B-cell lymphoma models [4]. The Daudi Burkitt lymphoma xenograft model demonstrated robust responses to CUDC-907 treatment, confirming the compound's broad activity across MYC-driven hematologic malignancies [4].

Stem-like Cell Population Suppression Mechanisms

CUDC-907 exhibits significant activity against cancer stem cell populations through multiple distinct mechanisms, representing a critical advantage in preventing tumor recurrence and metastasis.

The compound demonstrates potent suppression of stem-like properties in neuroblastoma cells through inhibition of the pentraxin 3 and CD44 pathway [8] [15]. Pentraxin 3 functions as a ligand and upstream regulator of CD44, a well-established cancer stem cell marker [15]. CUDC-907 treatment resulted in significant downregulation of pentraxin 3 expression, leading to subsequent suppression of CD44-mediated stem cell signaling [15].

Mechanistic studies have revealed that histone deacetylase 1 and histone deacetylase 7 are specifically overexpressed in cancer stem cell populations compared to non-stem tumor cells across multiple cancer types [16]. CUDC-907 effectively targets these histone deacetylases, leading to preferential elimination of cancer stem cells while sparing normal stem cells [16]. The compound's selectivity for cancer stem cells was demonstrated across breast, ovarian, and colon cancer models using CD44-high/CD166-high sorting strategies [16].

Sphere-forming assays, which measure the self-renewal capacity of cancer stem cells, consistently demonstrated that CUDC-907 treatment significantly reduced spheroid formation across multiple cancer types [1] [17]. In hepatocellular carcinoma models, the compound achieved superior suppression of three-dimensional tumor spheroid growth compared to standard-of-care treatments [1]. Similar effects were observed in bladder cancer spheroid models, where CUDC-907 treatment resulted in dose-dependent inhibition of sphere formation [17].

The suppression of cancer stem cell populations by CUDC-907 is mechanistically linked to its ability to downregulate MYC protein expression [4] [18]. MYC is a critical transcription factor that regulates stem cell self-renewal and proliferation across multiple cancer types [18]. CUDC-907 treatment consistently reduced MYC protein levels through both transcriptional and post-translational mechanisms, leading to impaired stem cell function [4].

Cell cycle analysis of cancer stem cell populations revealed that CUDC-907 treatment preferentially induces cell cycle arrest in stem-like cells compared to differentiated tumor cells [6] [7]. The compound predominantly causes G1/S phase arrest in stem cell populations, accompanied by upregulation of cyclin-dependent kinase inhibitors including p21 and p27 [6]. This selective cell cycle disruption in stem cells contributes to the compound's ability to prevent tumor recurrence.

CUDC-907 treatment also significantly impacts the expression of stem cell marker proteins including CD44, CD166, and aldehyde dehydrogenase 1 [16]. Immunohistochemistry analysis of treated tumors showed marked reduction in the expression of these stem cell markers, indicating successful targeting of the cancer stem cell compartment [16]. The reduction in stem cell markers correlated with improved overall survival outcomes in preclinical models [16].

The compound's effect on epithelial-mesenchymal transition, a process closely linked to cancer stem cell properties, represents another important mechanism of action [17]. CUDC-907 treatment suppressed epithelial-mesenchymal transition by decreasing vimentin expression and increasing E-cadherin expression, thereby reducing the invasive and metastatic potential of cancer cells [17].